MAO-B vs. MAO-A Isozyme Selectivity: A Quantified Selectivity Window for Pyrazin-2-yl(quinolin-3-yl)methanamine
In head-to-head comparative fluorescence assays using recombinant human MAO enzymes and kynuramine as substrate, Pyrazin-2-yl(quinolin-3-yl)methanamine demonstrates a measurable selectivity for MAO-B over MAO-A. The compound inhibits MAO-B with an IC50 of 15.4 μM (1.54E+4 nM), while exhibiting minimal inhibition of MAO-A with an IC50 exceeding 100 μM (>1.00E+5 nM) [1]. This corresponds to a selectivity ratio (MAO-A IC50 / MAO-B IC50) of greater than 6.5-fold. This profile contrasts with classic irreversible MAO-B inhibitors like selegiline, which exhibit significantly higher potency (IC50 ~0.007 μM) but a different mechanism of action, and with non-selective heterocyclic amines that often lack this measurable isozyme bias [2].
| Evidence Dimension | Inhibition of human monoamine oxidase isozymes |
|---|---|
| Target Compound Data | MAO-B IC50: 15.4 μM (1.54E+4 nM); MAO-A IC50: >100 μM (>1.00E+5 nM) |
| Comparator Or Baseline | MAO-A IC50 (same compound, different isozyme) |
| Quantified Difference | Selectivity ratio (MAO-A/MAO-B) > 6.5-fold |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; fluorescence assay; 20 min incubation |
Why This Matters
This quantifiable isozyme selectivity profile provides a basis for selecting Pyrazin-2-yl(quinolin-3-yl)methanamine as a tool compound for probing MAO-B-specific biology, distinguishing it from non-selective amines that would confound experimental interpretation.
- [1] BindingDB. BDBM50401987: Pyrazin-2-yl(quinolin-3-yl)methanamine - MAO-B and MAO-A Inhibition Data. View Source
- [2] Youdim MB, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006;147 Suppl 1:S287-96. View Source
